Ozagrel Methyl Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Ozagrel Methyl Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword
In the landscape of pharmaceutical research and development, a thorough understanding of not only the active pharmaceutical ingredient (API) but also its related substances is paramount. Ozagrel, a potent and selective thromboxane A2 (TXA2) synthase inhibitor, has garnered significant attention for its therapeutic potential in treating ischemic stroke and other thromboembolic disorders. This guide delves into the chemical intricacies of Ozagrel methyl ester, a key intermediate and potential impurity in the synthesis of Ozagrel. As a Senior Application Scientist, my objective is to provide a comprehensive resource that combines fundamental chemical knowledge with practical, field-proven insights to support researchers, scientists, and drug development professionals in their work with this compound. This document will navigate the chemical structure, properties, synthesis, and analytical methodologies pertinent to Ozagrel methyl ester, underpinned by a commitment to scientific integrity and practical applicability.
Unveiling the Chemical Identity of Ozagrel Methyl Ester
Ozagrel methyl ester, systematically named (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate, is a cinnamate derivative characterized by the presence of an imidazole ring linked to a phenylacrylate backbone.[1] This methyl ester is a direct precursor in several synthetic routes to Ozagrel and is also considered a process-related impurity in the final API.[2]
Chemical Structure
The molecular structure of Ozagrel methyl ester is fundamental to its chemical behavior and its relationship to Ozagrel.
Caption: Chemical structure of Ozagrel methyl ester.
Physicochemical Properties
Understanding the physicochemical properties of Ozagrel methyl ester is crucial for its handling, analysis, and the development of purification strategies.
| Property | Value | Source |
| CAS Number | 866157-50-8 | [1] |
| Molecular Formula | C14H14N2O2 | [1] |
| Molecular Weight | 242.28 g/mol | [1] |
| IUPAC Name | (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate | [3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in methanol and other organic solvents. | [4] |
| Storage | Store at room temperature in a dry place.[2] For long-term storage as a powder, -20°C for up to 3 years is recommended. In solvent, -80°C for up to 1 year is advised. |
Synthesis and Manufacturing Insights
The synthesis of Ozagrel often proceeds through its methyl or ethyl ester. While a dedicated, step-by-step protocol for the synthesis of Ozagrel methyl ester is not extensively published as a final product, its formation is a critical step in the overall synthesis of Ozagrel. The following workflow is a composite of established synthetic routes for Ozagrel.
Synthetic Workflow
The synthesis of Ozagrel methyl ester typically starts from methyl p-methylcinnamate.
Caption: Synthetic workflow for Ozagrel methyl ester and its conversion to Ozagrel.
Experimental Protocol: Synthesis of Ozagrel Methyl Ester
This protocol is a representative procedure based on analogous syntheses of Ozagrel.[3]
Step 1: Bromination of Methyl p-methylcinnamate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl p-methylcinnamate in a suitable solvent such as carbon tetrachloride or ethyl acetate.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like benzoyl peroxide.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 4-(bromomethyl)cinnamate.
Step 2: Alkylation of Imidazole
-
Dissolve the crude methyl 4-(bromomethyl)cinnamate in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add imidazole to the solution. A mild base like potassium carbonate may be added to neutralize the HBr formed during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude Ozagrel methyl ester can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Analytical Characterization and Quality Control
As a key intermediate and potential impurity, the robust analytical characterization of Ozagrel methyl ester is essential for quality control in the manufacturing of Ozagrel.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of Ozagrel and its related compounds, including the methyl ester.
Typical HPLC Method Parameters for Ozagrel and Related Substances:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation of non-polar to moderately polar compounds. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). An example is Methanol:0.02 M KH2PO4 (80:20, v/v), pH 4. | The ratio of organic to aqueous phase can be adjusted to optimize the retention and resolution of Ozagrel and its impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and column efficiency. |
| Detection | UV at approximately 270-276 nm | Ozagrel and its derivatives exhibit strong UV absorbance in this region due to the conjugated system.[4][5] |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Ozagrel methyl ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the vinylic protons of the acrylate moiety, the methylene protons connecting the phenyl and imidazole rings, the imidazole protons, and the methyl ester protons. The coupling constants of the vinylic protons can confirm the (E)-configuration.
-
¹³C NMR: The carbon NMR spectrum will provide signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic and imidazole rings, and the methyl carbon.[6]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of Ozagrel methyl ester and to study its fragmentation patterns, which can aid in structural confirmation. The expected [M+H]⁺ ion would be at m/z 243.11.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretching of the ester (around 1710-1730 cm⁻¹), C=C stretching of the alkene and aromatic rings, and C-N stretching of the imidazole ring.
Stability and Degradation Profile
Ozagrel methyl ester, as an intermediate and potential impurity, may be subjected to various stress conditions during the manufacturing and storage of Ozagrel. Understanding its stability is crucial for impurity profiling and ensuring the quality of the final drug product.
Forced degradation studies on the parent drug, Ozagrel, provide insights into the potential degradation pathways of the methyl ester.[7] These studies typically involve subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress.
Forced Degradation Experimental Workflow:
Caption: Experimental workflow for forced degradation studies.
Under basic conditions, the primary degradation pathway for Ozagrel methyl ester is expected to be hydrolysis of the ester to form Ozagrel. Acidic conditions may also lead to hydrolysis, though potentially at a slower rate. The imidazole ring and the double bond may be susceptible to oxidation.
Pharmacological and Toxicological Considerations
Ozagrel methyl ester is primarily considered a process-related impurity in the synthesis of Ozagrel.[2] As such, its own pharmacological activity is not the focus of therapeutic development. However, from a drug safety perspective, it is crucial to understand the potential biological effects of any impurity.
There is limited publicly available data on the specific pharmacological or toxicological profile of Ozagrel methyl ester. In the context of drug development, the presence of this impurity would be controlled within strict limits as defined by regulatory guidelines (e.g., ICH Q3A/B). Any significant biological activity of an impurity could have implications for the safety and efficacy of the final drug product.
The primary mechanism of action of the parent drug, Ozagrel, is the selective inhibition of thromboxane A2 synthase.[5][8][9] This leads to a reduction in the pro-aggregatory and vasoconstrictive effects of thromboxane A2, and a concurrent increase in the production of the anti-aggregatory and vasodilatory prostacyclin (PGI2).
Signaling Pathway of Ozagrel's Action:
Caption: Simplified signaling pathway illustrating the mechanism of action of Ozagrel.
Given that Ozagrel methyl ester is the direct precursor to Ozagrel, it is plausible that it may have some affinity for the thromboxane A2 synthase enzyme, though likely with different potency compared to the free carboxylic acid. However, without specific experimental data, this remains speculative.
Conclusion and Future Perspectives
Ozagrel methyl ester is a compound of significant interest in the context of the development and manufacturing of Ozagrel. This guide has provided a detailed overview of its chemical structure, properties, synthesis, analytical characterization, and potential stability issues. For researchers and drug development professionals, a thorough understanding of this key intermediate and potential impurity is not merely an academic exercise but a practical necessity for ensuring the quality, safety, and efficacy of the final pharmaceutical product.
Future research could focus on the detailed experimental determination of the physicochemical properties of Ozagrel methyl ester, as well as an investigation into its specific pharmacological and toxicological profile. Such data would be invaluable for refining the synthesis and purification processes of Ozagrel and for a more comprehensive risk assessment of this related substance. The methodologies and insights presented in this guide are intended to provide a solid foundation for these future endeavors.
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